The mechanism of action of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-iodobenzamide in the context of breast cancer imaging appears to be primarily driven by its binding affinity for sigma receptors. These receptors are overexpressed in various cancer cell types, including breast cancer. While the precise role of sigma receptors in cancer development remains an active area of research, their overexpression presents an opportunity for targeted imaging and potentially therapeutic interventions. []
The primary application explored for N-[3-chloro-2-(1-piperidinyl)phenyl]-2-iodobenzamide is in breast cancer imaging. Early clinical studies investigated its potential to visualize primary breast tumors in vivo using scintigraphy. This technique relies on the compound's ability to accumulate in tumor tissue due to its affinity for sigma receptors, which are overexpressed on tumor cells. While preliminary findings suggested promise for this application, further research is necessary to determine its clinical utility. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1